molecular formula C11H11BrN2O B8750278 4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B8750278
M. Wt: 267.12 g/mol
InChI Key: KPDPTPXCACMJNN-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile

InChI

InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-7-9)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2

InChI Key

KPDPTPXCACMJNN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-pyridineacetonitrile (400 mg), triethylbenzylammonium chloride (462 mg), bis(2-bromoethyl)ether (281 μL), and 50% sodium hydroxide solution (10 mL) was stirred at 70° C. for 1 hour. After decantation of aqueous layer, the residue was diluted with saturated ammonium chloride solution and extracted with ethyl acetate. The organic extracts were dried over anhydrous magnesium sulfate, filtered, and then concentrated in vacuo. Flash chromatography (silica, hexane:ethyl acetate=7:3) of the residue gave 5-bromo-2-(4-cyanotetrahydropyran-4-yl)pyridine (104 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
281 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
462 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (55% in mineral oil, 0.23 g) was added to a solution of (5-bromo-pyridin-2-yl)-acetonitrile (0.50 g) in N,N-dimethylformamide (5 mL) chilled in an ice bath. The resulting mixture was stirred for 10 min in the cooling bath prior to the dropwise addition of bis(2-bromoethyl)ether (0.35 mL) dissolved in N,N-dimethylformamide (2 mL). The mixture was stirred with cooling for 2 h and at room temperature for 1 h. Water was added and the resulting mixture was extracted with ethyl acetate. The combined extracts were washed with brine and dried (MgSO4). The solvent was evaporated and the residue was chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1) to give the title compound as a colorless oil. Yield: 0.62 g (91% of theory); LC (method 1): tR=1.70 min; Mass spectrum (ESI+): m/z=267/269 (Br) [M+H]+.
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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